molecular formula C20H19N3O3S B15040109 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B15040109
M. Wt: 381.4 g/mol
InChI Key: PKRZKZUFLFSPHV-UHFFFAOYSA-N
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Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in the scientific community for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a benzodioxole moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the benzodioxole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its anti-inflammatory properties, reducing inflammation in animal models. Additionally, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has shown promise as an anti-microbial agent, exhibiting activity against various bacteria and fungi.

Mechanism of Action

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of specific proteins and enzymes. For instance, it is believed to exert its anti-cancer effects by inhibiting the activity of heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. Additionally, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Comparison with Similar Compounds

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can be compared to other compounds with similar structures, such as N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide and N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. These compounds share the thiadiazole ring but differ in their substituents, which can affect their chemical properties and biological activities .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-20(2,3)14-7-4-12(5-8-14)18-22-23-19(27-18)21-17(24)13-6-9-15-16(10-13)26-11-25-15/h4-10H,11H2,1-3H3,(H,21,23,24)

InChI Key

PKRZKZUFLFSPHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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